methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
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Overview
Description
Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, hydroxy, phenylmethoxy, and trihydroxypropyl, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection of functional groups, selective acylation, and glycosylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions at the acetamido and phenylmethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield ketones or aldehydes, while nucleophilic substitution can introduce new functional groups at specific positions.
Scientific Research Applications
Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-{[(1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its specific structural features enable targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H27NO9 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22)/t13-,14-,15+,16+,17+,19+/m0/s1 |
InChI Key |
RBYASKWXZPHFPT-QEULGJKHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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